[D-Phe2,6, Pro3]-LH-RH
Description
Conceptual Framework of LHRH and its Synthetic Analogues
Luteinizing Hormone-Releasing Hormone (LHRH), a decapeptide produced in the hypothalamus, is a critical regulator of the reproductive system. mdpi.com Its primary function is to stimulate the anterior pituitary gland to release luteinizing hormone (LH) and follicle-stimulating hormone (FSH). mdpi.com These gonadotropins, in turn, act on the gonads to regulate steroidogenesis and gametogenesis. mdpi.com The pulsatile secretion of LHRH is essential for maintaining normal reproductive function. mdpi.com
Synthetic LHRH analogues are broadly categorized into two groups: agonists and antagonists. LHRH agonists mimic the action of endogenous LHRH, initially causing a surge in LH and FSH secretion. nih.gov However, their sustained administration leads to the downregulation and desensitization of LHRH receptors in the pituitary, ultimately suppressing gonadotropin production. nih.gov This paradoxical effect forms the basis of their therapeutic use. nih.gov
In contrast, LHRH antagonists, such as [D-Phe², Pro³, D-Phe⁶]-LHRH, competitively bind to and block LHRH receptors in the pituitary gland. annualreviews.org This direct inhibition prevents the release of LH and FSH without the initial stimulatory phase (flare-up) observed with agonists. d-nb.info This immediate and profound suppression of gonadotropins has made them valuable tools in both research and clinical settings.
Historical Context of LHRH Analogue Development
The journey of LHRH analogues began with the elucidation of the native LHRH structure in 1971 by the research groups of Andrew V. Schally and Roger Guillemin, a discovery that earned them the Nobel Prize. mdpi.combioscientifica.com This breakthrough spurred the synthesis of thousands of LHRH analogues with the goal of creating more potent and stable compounds. nih.gov
The initial focus was on developing superactive agonists. However, the observation that continuous administration of these agonists led to a paradoxical inhibition of gonadal function opened up new therapeutic avenues. bioscientifica.com The first LHRH agonist was administered to a prostate cancer patient in 1980. bioscientifica.com
The development of LHRH antagonists proved to be more challenging. Early antagonists were often associated with undesirable side effects. Nevertheless, the pursuit of a direct-acting inhibitor of the pituitary-gonadal axis continued. The synthesis and evaluation of compounds like [D-Phe², Pro³, D-Phe⁶]-LHRH were crucial steps in this process, providing valuable insights into the structure-activity relationships required for potent antagonism. nih.gov
Academic Significance of [D-Phe², Pro³, D-Phe⁶]-LHRH and Related Antagonists
The academic significance of [D-Phe², Pro³, D-Phe⁶]-LHRH lies primarily in its role as an early and important tool for understanding the structure-activity relationships of LHRH antagonists and for probing the physiological roles of endogenous LHRH.
Detailed Research Findings:
One of the key areas of investigation for [D-Phe², Pro³, D-Phe⁶]-LHRH was its antiovulatory activity. Studies in rats demonstrated that this analogue could effectively inhibit ovulation. Research highlighted the importance of the proline substitution at position 3 for potent inhibitory activity. nih.gov For instance, a single injection of a closely related analogue, (D-Phe², Pro³, D-Trp⁶)-LHRH, at a dose of 750 micrograms, completely inhibited ovulation in rats. nih.gov
Further research in primates provided more nuanced insights. A study on rhesus monkeys investigated the effects of [D-Phe², Pro³, D-Phe⁶]-LHRH on preovulatory gonadotropin secretion. The findings showed that the antagonist could modify periovulatory endocrine events, including causing an immediate cessation or attenuation of LH and FSH surges, suppressing serum estradiol (B170435) concentrations, and in some cases, preventing the formation of a corpus luteum. oup.com However, the study also noted that at the dose employed, the compound was not always sufficient to completely and uniformly block the gonadotropin surge and prevent luteinization, indicating the need for more potent antagonists. oup.com
The following table summarizes the observed effects of [D-Phe², Pro³, D-Phe⁶]-LHRH on periovulatory events in rhesus monkeys:
| Observed Effect | Description |
| Cessation/Attenuation of Gonadotropin Surge | Immediate halt or reduction in the magnitude of LH and FSH peaks. oup.com |
| Prolonged/Discontinuous Surges | The normal, sharp peak of gonadotropins was altered, becoming longer or intermittent. oup.com |
| Suppression of Serum Estradiol | A decrease in the circulating levels of estradiol was observed. oup.com |
| Absence of Concomitant Peaks | The typical synchronized midcycle peaks of LH and FSH were disrupted. oup.com |
| Luteal Phase Effects | In some instances, the formation of the corpus luteum was prevented. oup.com |
In vitro studies also utilized [D-Phe², Pro³, D-Phe⁶]-LHRH to investigate the LHRH receptor and its signaling pathways. For example, it was used as a tool to block the LHRH receptor in studies examining the effects of other signaling molecules on gonadotropin secretion. oup.com These experiments helped to dissect the complex interactions between different hormonal pathways in the pituitary.
The table below presents data from a study comparing the inhibitory effects of different LHRH analogues on LH release in vitro, illustrating the relative potency of proline-containing antagonists:
| LHRH Analogue | Ratio of Analogue to LHRH for Complete Inhibition of LH/FSH Release |
| (D-Phe², Pro³, D-Trp⁶)-LHRH | 50:1 nih.gov |
| (D-Phe², Leu³, D-Trp⁶)-LHRH | Higher ratios required nih.gov |
| (D-Phe², Leu³, D-Phe⁶)-LHRH | Higher ratios required nih.gov |
These early investigations with [D-Phe², Pro³, D-Phe⁶]-LHRH and related compounds were instrumental in guiding the design of more potent and clinically viable LHRH antagonists that are in use today. They provided a foundational understanding of the structural modifications necessary to convert the native LHRH peptide into a powerful inhibitor of the reproductive axis.
Structure
2D Structure
Properties
CAS No. |
64789-67-9 |
|---|---|
Molecular Formula |
C59H80N14O13 |
Molecular Weight |
1193.4 g/mol |
IUPAC Name |
(2S)-N-[(2R)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-3-phenylpropan-2-yl]-5-oxopyrrolidine-2-carboxamide |
InChI |
InChI=1S/C59H80N14O13/c1-34(2)28-41(51(79)66-40(16-9-25-63-59(61)62)57(85)72-26-10-17-46(72)55(83)64-32-48(60)76)67-52(80)42(29-35-12-5-3-6-13-35)68-53(81)43(30-37-19-21-38(75)22-20-37)69-54(82)45(33-74)71-56(84)47-18-11-27-73(47)58(86)44(31-36-14-7-4-8-15-36)70-50(78)39-23-24-49(77)65-39/h3-8,12-15,19-22,34,39-47,74-75H,9-11,16-18,23-33H2,1-2H3,(H2,60,76)(H,64,83)(H,65,77)(H,66,79)(H,67,80)(H,68,81)(H,69,82)(H,70,78)(H,71,84)(H4,61,62,63)/t39-,40-,41-,42+,43-,44+,45-,46-,47-/m0/s1 |
InChI Key |
WYGRGFSYVORMAZ-NIOTWYNPSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)NCC(=O)N)NC(=O)[C@@H](CC2=CC=CC=C2)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](CO)NC(=O)[C@@H]4CCCN4C(=O)[C@@H](CC5=CC=CC=C5)NC(=O)[C@@H]6CCC(=O)N6 |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NCC(=O)N)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CO)NC(=O)C4CCCN4C(=O)C(CC5=CC=CC=C5)NC(=O)C6CCC(=O)N6 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Modifications for D Phe2, Pro3, D Phe6 Lhrh
Solid-Phase Peptide Synthesis Strategies
The primary method for producing [D-Phe2, Pro3, D-Phe6]-LHRH and other LHRH analogues is solid-phase peptide synthesis (SPPS). nih.gov This technique involves sequentially adding amino acids to a growing peptide chain that is anchored to a solid resin support. beilstein-journals.org The Fmoc/tBu strategy is a widely used approach within SPPS. nih.gov
Optimization of Coupling and Deprotection Protocols
The efficiency of SPPS hinges on the optimization of coupling and deprotection steps. iris-biotech.de Incomplete reactions can lead to the formation of deletion sequences, complicating the purification of the final product. iris-biotech.de To maximize yield and purity, monitoring these steps is crucial. iris-biotech.de
Standard deprotection times in Fmoc SPPS can range from 10 to 30 minutes, with coupling times varying from 20 minutes to over an hour. americanlaboratory.com However, the use of highly efficient coupling reagents like HCTU can significantly reduce these times, with deprotection as short as one minute and coupling in two minutes for shorter peptides. americanlaboratory.com For longer peptides, optimized protocols can still achieve cycle times of 14-19 minutes. americanlaboratory.com
Monitoring techniques are essential for ensuring the completion of each reaction. The release of the Fmoc group during deprotection can be quantified by UV/Vis spectroscopy. iris-biotech.de The completeness of the coupling reaction can be assessed by tests that detect free amino groups, such as the TNBS-Test. iris-biotech.de If reactions are found to be incomplete, extending the reaction time or repeating the step is necessary. iris-biotech.de The choice of base for Fmoc deprotection is also critical, as demonstrated in the synthesis of other complex peptides where alternatives to piperidine, such as tert-butylamine, were explored to prevent side reactions. researchgate.net
Influence of Amino Acid Derivatives on Synthesis Efficiency
The choice of amino acid derivatives can significantly impact the efficiency of peptide synthesis. These derivatives are amino acids that have been modified through processes like phosphorylation, methylation, or the addition of protecting groups. amerigoscientific.com Such modifications can alter the amino acid's properties and are crucial for creating synthetic peptides with enhanced stability or specific functions. amerigoscientific.com
During SPPS, amino acids are protected to prevent unwanted side reactions. The efficiency of the synthesis can be affected by how easily these protecting groups are removed. For instance, in the synthesis of neuropeptide Y (NPY) analogues, the Mtt group was used for selective side-chain protection, allowing for specific modifications later in the synthesis. beilstein-journals.org The choice of coupling reagents, such as HATU, is also critical when incorporating specialized amino acid derivatives like hydrazine (B178648) amino acids. mdpi.com The development of synthetic peptides with non-natural amino acid derivatives allows for the creation of molecules with unique properties, contributing to advancements in drug development and biochemical research. amerigoscientific.com
Design and Incorporation of Specific Amino Acid Substitutions
The antagonistic activity of [D-Phe2, Pro3, D-Phe6]-LHRH is a direct result of targeted amino acid substitutions at positions 2, 3, and 6. nih.gov For an LHRH analogue to act as an antagonist, substitutions at multiple positions, typically including positions 1, 2, 3, and 6, are necessary. d-nb.infoeuropa.eu
Role of D-Amino Acids in LHRH Analogue Structure
The incorporation of D-amino acids is a key strategy in the design of potent LHRH analogues. nih.gov These are mirror images of the naturally occurring L-amino acids. news-medical.net Substituting the glycine (B1666218) residue at position 6 of the native LHRH with a D-amino acid, for example, can increase the peptide's stability against enzymatic degradation and enhance its binding affinity to the LHRH receptor. nih.govresearchgate.net This modification helps to stabilize a specific conformation of the peptide that is favorable for receptor binding. researchgate.net The introduction of a D-amino acid can significantly alter the peptide's three-dimensional structure, which can either enhance or diminish its biological activity depending on the position of the substitution. nih.gov
Targeted Substitutions at Positions 2, 3, and 6 for Antagonistic Activity
The specific substitutions of D-Phenylalanine at position 2, Proline at position 3, and another D-Phenylalanine at position 6 are crucial for the antagonistic properties of this LHRH analogue. nih.govlifetein.compeptide.com Substitutions at positions 2 and 3 are known to confer antagonistic effects, while modifications at position 6 influence the molecule's affinity for its receptor. europa.eu
Research has shown that while the combination of D-Phe at position 2 and D-Phe at position 6 is effective, further modifications can enhance potency. For example, substituting D-Tryptophan for Proline at position 3 in a similar analogue significantly increased antiovulatory potency. nih.gov Conversely, substituting the D-Phe at position 2 with other residues like D-Tryptophan or D-Histidine in the [D-Phe2, Pro3, D-Phe6]-LHRH backbone resulted in a loss of activity. nih.gov
Table 1: Effect of Amino Acid Substitutions on the Antiovulatory Activity of LHRH Analogues
| Analogue | Position 1 | Position 2 | Position 3 | Position 6 | Antiovulatory Activity (750 µ g/rat ) |
|---|---|---|---|---|---|
| Analogue A | L-
Introduction of Hydrophobic Residues for Enhanced Potency and Stability
Increasing the hydrophobicity of LHRH analogues by introducing specific amino acid residues can lead to enhanced potency and stability. nih.govnih.gov The incorporation of very hydrophobic amino acids, such as 3-(2-naphthyl)-D-alanine (D-Nal(2)), has been shown to be effective in producing potent antagonists, particularly when substituted at positions 3 and 6. nih.gov The introduction of hydrophobic residues can expose parts of the peptide to the aqueous environment, which can sometimes lead to degradation. mdpi.com However, these hydrophobic interactions are often crucial for the peptide's binding to its receptor. oup.com The enhanced stability of analogues containing hydrophobic residues is also linked to their resistance to enzymatic degradation. nih.gov
Table 2: List of Compounds
| Compound Name |
|---|
| [D-Phe2, Pro3, D-Phe6]-LHRH |
| LHRH (Luteinizing Hormone-Releasing Hormone) |
| HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) |
| Fmoc (Fluorenylmethyloxycarbonyl) |
| tBu (tert-Butyl) |
| HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) |
| D-Phenylalanine |
| Proline |
| D-Tryptophan |
| D-Histidine |
| 3-(2-naphthyl)-D-alanine |
| Piperidine |
| tert-Butylamine |
| Neuropeptide Y (NPY) |
| Mtt (4-Methyltrityl) |
Advanced Peptide Chemistry Approaches
Advanced synthetic strategies provide powerful tools for modifying LHRH analogues like [D-Phe², Pro³, D-Phe⁶]-LHRH. These approaches move beyond simple amino acid substitution to incorporate sophisticated chemical alterations, including backbone modifications and the attachment of functional moieties. Such changes are designed to impart desirable properties such as improved resistance to enzymatic degradation and the ability to serve as targeted probes in biomedical research. sci-hub.st
Azapeptide modification involves the replacement of the α-carbon of an amino acid residue with a nitrogen atom. This alteration has been explored in peptide chemistry to induce specific secondary structures, such as β-turns, and to improve metabolic stability. nih.gov In the context of peptide hormones, these modifications can elucidate structural requirements for receptor binding. nih.gov
Research on azapeptide analogues of Growth Hormone Releasing Peptide-6 (GHRP-6) has provided valuable insights that are applicable to LHRH analogue studies. In azapeptides, semicarbazide (B1199961) residues can promote β-turn geometry in the peptide backbone and enhance resistance to enzymatic breakdown. nih.gov Studies on GHRP-6 showed that replacing amino acid residues with aza-amino acids could significantly alter receptor binding affinity, sometimes leading to analogues with high selectivity for one receptor over another. nih.gov For example, certain aza-GHRP-6 analogues retained low micromolar binding affinity for the CD36 receptor while losing significant affinity for the GHS-R1a receptor. nih.gov This strategy of using aza-amino acids to stabilize turn conformations and modulate receptor selectivity could be applied to LHRH analogues like [D-Phe², Pro³, D-Phe⁶]-LHRH to investigate its structure-activity relationships and potentially improve its pharmacological profile.
Table 1: Azapeptide Modifications in GHRP-6 and Their Effects This table is based on research on GHRP-6, illustrating the potential effects of azapeptide modifications applicable to LHRH analogue research.
| Modification | Resulting Analogue Example | Key Finding | Reference |
|---|---|---|---|
| Replacement of Ala³ with (S)-Agl | [(S)-Agl³]-GHRP-6 | Indicated that a turn conformer around the Ala³ residue may favor receptor engagement. | nih.gov |
| Replacement of D-Trp/L-Trp with lactams | - | Diminished binding affinity, likely due to the loss of the aromatic side chain. | nih.gov |
| Replacement of D-Phe⁵ with (S)-Agl | [(S)-Agl⁵]-GHRP-6 | Resulted in analogues that bound selectively to the CD36 receptor. | nih.gov |
The native LHRH decapeptide is believed to adopt a β-turn conformation involving residues 5-8 when it binds to its receptor. doi.org This structural feature is critical for its biological activity. The incorporation of D-amino acids at position 6, as seen in [D-Phe², Pro³, D-Phe⁶]-LHRH, is a common strategy to stabilize this turn. sci-hub.st To further enforce this conformation and improve metabolic stability, researchers have designed and synthesized non-peptidic β-turn mimetics for incorporation into the LHRH sequence. doi.org
One such approach involved the synthesis of a β-turn mimetic with side chains corresponding to a Tyr-Gly-Leu-Orn tetrapeptide, designed to replace residues 5-8 of LHRH. doi.org In this mimetic, a covalent ethylene (B1197577) bridge replaces the typical hydrogen bond between residues i and i+3, and an isostere replaces the amide bond between residues i and i+1, creating a rigid structure that mimics the desired turn. doi.org The use of such peptidomimetics can overcome the limitations of natural peptides, which are often susceptible to rapid degradation by proteolytic enzymes. doi.org The synthesis of tetrapeptide-based β-turn mimetics using glucose-templated proline hybrids has also been shown to successfully induce β-turn conformations. nih.gov
Table 2: Strategies for Beta-Turn Mimetic Incorporation
| Mimetic Strategy | Description | Purpose in LHRH Analogues | Reference |
|---|---|---|---|
| Covalently Bridged Mimetic | A covalent ethylene bridge replaces the i to i+3 hydrogen bond. | To rigidly enforce the β-turn conformation believed to be essential for receptor binding. | doi.org |
| Amide Bond Isostere | A ψ[CH₂O] isostere connects residues i and i+1. | To increase resistance to enzymatic cleavage while maintaining the turn structure. | doi.org |
| Glucose-Templated Proline Mimetics | Spirocyclic glucose-templated hydroxyproline (B1673980) hybrids are used as proline mimetics. | To induce specific types of β-turn conformations (e.g., type VI). | nih.gov |
The specific expression of LHRH receptors on various cancer cells, including prostate and breast cancers, provides an opportunity for targeted drug delivery. nih.govnih.gov By conjugating LHRH analogues to cytotoxic agents, it is possible to create targeted chemotherapeutic agents that selectively deliver a toxic payload to cancer cells, potentially reducing systemic toxicity. nih.govmdpi.com This strategy transforms the LHRH analogue into a "homing peptide" for the cytotoxic drug. up.ac.za
Position 6 of the LHRH peptide is a common site for modification and conjugation, as alterations here are often compatible with maintaining high receptor binding affinity. nih.govup.ac.za Researchers have successfully incorporated metal complexes related to cytotoxic agents like cisplatin (B142131) and copper(II) into LHRH analogues by first substituting position 6 with a D-lysine residue, which provides a side chain for attachment. nih.gov For instance, one metallopeptide analogue, SB-95, which included a copper(II) complex, demonstrated potent ovulation-inhibiting activity in rats. nih.gov Other studies have conjugated well-known chemotherapeutic drugs, such as doxorubicin (B1662922) and gemcitabine (B846), to a [D-Lys⁶]-LHRH agonist. nih.govup.ac.za The resulting conjugate, AN-152 (or AEZS-108), which contains doxorubicin, has shown promising results in targeting LHRH receptor-positive cancers. nih.gov These conjugates bind with high affinity to the LHRH receptor and can be internalized by the cancer cell, after which the cytotoxic agent is released to induce cell death. up.ac.zathermofisher.com
Table 3: Examples of LHRH Analogue-Cytotoxic Conjugates
| LHRH Analogue | Cytotoxic Moiety | Resulting Conjugate/Probe | Research Application/Finding | Reference |
|---|---|---|---|---|
| [D-Lys⁶]LHRH agonist | Doxorubicin | AN-152 (AEZS-108) | Targeted delivery to LHRH receptor-positive cancers; showed promising results in clinical studies. | nih.gov |
| [D-Lys⁶]-GnRH | Gemcitabine | GSG | Displayed high antiproliferative activity in prostate cancer cell lines and significant pharmacokinetic advantages over gemcitabine alone. | up.ac.za |
| Modified LHRH analogue with D-Lys⁶ | Platinum (PtCl₂) complex | SB-40 | Showed 50 times higher LH-releasing potency than native LHRH. | nih.gov |
| Modified LHRH analogue with D-Lys⁶ | Copper (Cu) complex | SB-95 | Caused 100% inhibition of ovulation at a low dose in rats. | nih.gov |
Molecular and Cellular Mechanisms of Action of Lhrh Antagonists
LHRH Receptor Interaction and Signaling Cascades in Gonadotrophs
The primary site of action for LHRH antagonists is the gonadotroph cells of the anterior pituitary gland. Here, they interact with LHRH receptors, initiating a cascade of intracellular events that ultimately leads to the suppression of gonadotropin secretion.
Competitive Antagonism at Pituitary LHRH Receptors
The principal mechanism by which LHRH antagonists function is through competitive occupancy of LHRH receptors on pituitary gonadotrophs. nih.gov By binding to these receptors, they prevent the endogenous LHRH from initiating its signaling cascade, thereby blocking the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). This competitive binding is a key feature that distinguishes antagonists from agonists, which initially stimulate and then downregulate the receptors.
Receptor Downregulation and Desensitization Mechanisms Induced by Analogues
While competitive antagonism is the primary mode of action, some LHRH antagonists can also induce downregulation of pituitary LHRH receptors and decrease the levels of mRNA for these receptors. nih.gov This phenomenon, observed with antagonists like cetrorelix, contributes to the sustained suppression of gonadotropin secretion. nih.govpnas.org Continuous administration of LHRH analogues, both agonists and antagonists, can lead to desensitization of the gonadotrophs. nih.govontosight.aiontosight.ai This desensitization involves a reduction in the number of LHRH receptors and an uncoupling of the signal transduction mechanism, resulting in a marked decrease in the secretion of bioactive LH and FSH. nih.gov Studies have shown that this desensitization is not solely a receptor-mediated event and may involve post-receptor mechanisms. nih.govnih.gov The downregulation of pituitary LHRH receptors is a reversible process, with recovery occurring one to two months after the cessation of treatment. nih.gov
G-Protein Coupling and Second Messenger Activation (e.g., Phospholipase C, Inositol (B14025) Phosphates, Diacylglycerol, Protein Kinase C, Calcium)
The LHRH receptor is a G-protein coupled receptor (GPCR), primarily linked to the Gαq/11 protein. nih.govbioscientifica.comunimore.it Upon activation, this G-protein stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). nih.govbioscientifica.comunimore.itmdpi.com
IP3 diffuses through the cytoplasm and binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol. nih.govunimore.itmdpi.com This rise in intracellular Ca2+ is a critical signal for gonadotropin secretion. nih.govnih.govpnas.org LHRH antagonists block this entire cascade by preventing the initial G-protein activation. oup.comnih.gov
Simultaneously, DAG activates protein kinase C (PKC), which phosphorylates various downstream targets, further contributing to the cellular response. nih.govbioscientifica.comaacrjournals.org The activation of PKC is involved in the general regulation of gonadotropin release. bioscientifica.comnih.govoup.com The interplay between Ca2+ mobilization and PKC activation is a crucial aspect of LHRH signaling. nih.gov
| Signaling Molecule | Role in LHRH Action | Effect of LHRH Antagonist |
| Gαq/11 protein | Couples LHRH receptor to downstream effectors. nih.govbioscientifica.comunimore.it | Prevents activation. |
| Phospholipase C (PLC) | Produces IP3 and DAG from PIP2. nih.govbioscientifica.comunimore.itmdpi.com | Prevents activation. |
| Inositol Trisphosphate (IP3) | Mobilizes intracellular calcium. nih.govunimore.itmdpi.com | Production is blocked. oup.comnih.gov |
| Diacylglycerol (DAG) | Activates Protein Kinase C. nih.govbioscientifica.comaacrjournals.org | Production is blocked. |
| Protein Kinase C (PKC) | Phosphorylates downstream targets, involved in gonadotropin release. bioscientifica.comnih.govoup.com | Activation is prevented. |
| Calcium (Ca2+) | Acts as a second messenger to trigger gonadotropin secretion. nih.govnih.govpnas.org | Intracellular release is inhibited. nih.gov |
Role of Arachidonic Acid Pathway in LHRH Secretion Modulation
The activation of LHRH receptors also leads to the stimulation of phospholipase A2, resulting in the release of arachidonic acid (AA). bioscientifica.comnih.gov AA and its metabolites, produced through the cyclooxygenase and lipoxygenase pathways, are implicated in the modulation of LH secretion. nih.govelsevierpure.com LHRH has been shown to stimulate the release of AA in granulosa cells, and this effect can be blocked by LHRH antagonists. nih.gov This suggests that the arachidonic acid pathway is another component of the complex signaling network regulated by LHRH and its antagonists.
Direct Extrapituitary Actions and Receptor Signaling in Non-Gonadotrophic Cells
Beyond their well-established role in the pituitary, LHRH receptors are also expressed in various extrapituitary tissues and cancer cells. This has opened avenues for the direct therapeutic application of LHRH analogues in oncology.
Expression and Characterization of LHRH Receptors in Tumor Cell Lines
LHRH receptors have been identified in a wide range of human cancer cell lines, including those from breast, prostate, ovarian, endometrial, pancreatic, and renal cell carcinomas. nih.govnih.govaacrjournals.org The expression of these receptors has been confirmed using various techniques such as RT-PCR for mRNA detection, Western blotting for protein analysis, and ligand binding assays. nih.govaacrjournals.orgnih.gov
Studies have shown that LHRH receptors are present in triple-negative breast cancer (TNBC) cell lines like HCC1806 and HCC1937, as well as in human TNBC tumor samples. spandidos-publications.comresearchgate.net Similarly, human renal cell carcinoma cell lines (A-498, ACHN, and 786-0) and bladder cancer cell lines (RT-112, UMUC3, and TCCSUP) have been found to express LHRH receptors. nih.govaacrjournals.orgnih.gov Uveal melanoma cell lines OCM-1 and OCM-3 also exhibit specific, high-affinity LHRH-I receptors. nih.gov
The binding characteristics of these tumoral LHRH receptors have been investigated. For instance, in melanoma cell lines BLM and Me15392, a single class of high-affinity binding sites for an LHRH agonist was identified, with Kd values in the nanomolar range. oup.com
The signaling pathways coupled to these extrapituitary LHRH receptors can differ from those in the pituitary. nih.gov For example, in prostate cancer cells, the LHRH receptor appears to be linked to a Gi protein, leading to an inhibition of cAMP accumulation, which may mediate the antiproliferative effects of LHRH analogues. bioscientifica.com The presence of LHRH receptors on tumor cells allows for direct inhibitory actions of LHRH antagonists on tumor growth, independent of their effects on the pituitary-gonadal axis. nih.govspandidos-publications.com This has led to the development of targeted therapies using cytotoxic LHRH analogues. nih.govaacrjournals.org
| Tumor Cell Line | Cancer Type | LHRH Receptor Expression |
| HCC1806, HCC1937 | Triple-Negative Breast Cancer | mRNA and protein detected. spandidos-publications.comresearchgate.net |
| A-498, ACHN, 786-0 | Renal Cell Carcinoma | mRNA, protein, and binding sites detected. aacrjournals.orgnih.gov |
| RT-112, UMUC3, TCCSUP | Bladder Cancer | mRNA and protein detected. nih.gov |
| OCM-1, OCM-3 | Uveal Melanoma | mRNA, protein, and high-affinity binding sites detected. nih.gov |
| BLM, Me15392 | Melanoma | High-affinity binding sites detected. oup.com |
| LNCaP | Prostate Cancer | Implied through functional studies with GHRH antagonists. pnas.org |
Distinct Signaling Pathways in Cancer Cells (e.g., cross-talk with Growth Factor Receptors, Phosphotyrosine Phosphatase Activation)
The signaling pathways activated by LHRH analogs in cancer cells are notably distinct from those in the pituitary. In cancer cells, the LHRH receptor often couples with a pertussis toxin (PTX)-sensitive G protein αi. oup.com This interaction is crucial for the anti-proliferative effects of LHRH antagonists. A key mechanism is the interruption of mitogenic signals from growth factor receptors. It is hypothesized that LHRH receptor activation leads to the stimulation of a phosphotyrosine phosphatase (PTP). This PTP can counteract the tyrosine kinase activity of growth factor receptors, such as the epidermal growth factor (EGF) receptor, thereby inhibiting downstream signaling cascades that promote cell growth, like the expression of c-fos. oup.com
In endometrial and ovarian cancer cell lines, which express both G protein αi and αq, it has been shown that both can couple to the LHRH receptor. However, the inhibition of EGF-induced c-fos expression by LHRH is specifically mediated through the G protein αi. oup.com This highlights a critical divergence in signaling, where the antiproliferative actions are channeled through a specific G protein subtype, leading to the dephosphorylation of key signaling molecules and a halt in the cell cycle.
Inhibition of Proliferation and Gene Expression Modulation in Tumor Models
LHRH antagonists have demonstrated direct anti-proliferative effects on various cancer cell lines that express LHRH receptors. This inhibitory action is mediated through high-affinity LHRH receptors present on the tumor cells. pnas.org For instance, in human epithelial ovarian cancer cells, LHRH antagonists can induce a dose-dependent inhibition of cell growth and decrease the incorporation of [3H]thymidine into DNA. pnas.org
The anti-tumor activity of LHRH antagonists is not solely due to the suppression of gonadotropin release but also involves direct actions at the tumor site. This is supported by findings that LHRH antagonists can inhibit the growth of various human cancer cell lines in vitro, under conditions that exclude any effects from the pituitary-gonadal axis. spandidos-publications.com Furthermore, in vivo studies with xenograft models of triple-negative breast cancer have shown that LHRH antagonists can significantly inhibit tumor growth. This inhibition is associated with a reduction in the mRNA expression of growth factor receptors like EGFR and HER3, and a decrease in the S-phase of the cell cycle. spandidos-publications.com Cytotoxic analogs of LHRH have also been shown to inhibit tumor growth in vivo for mammary and prostate cancers. researchgate.net
Below is a table summarizing the inhibitory effects of LHRH analogs on cancer cell proliferation from various studies.
| Cell Line | LHRH Analog Type | Effect | Concentration for Effect | Reference |
| OV-1063 (Ovarian) | Antagonist (SB-75) | Inhibition of cell proliferation and [3H]thymidine incorporation | 10⁻⁸ to 10⁻⁵ M | pnas.org |
| HCC1806 (TNBC) | Antagonist (Cetrorelix) | Inhibition of cell proliferation | 1 µM | spandidos-publications.com |
| HCC1937 (TNBC) | Antagonist (Cetrorelix) | Inhibition of cell proliferation | 1 µM | spandidos-publications.com |
| LNCaP-FGC (Prostate) | LHRH-RNase A Conjugate | Dose-dependent growth inhibition | Not specified | researchgate.net |
| MCF7 (Breast) | LHRH-RNase A Conjugate | Dose-dependent growth inhibition | Not specified | researchgate.net |
Receptor Internalization and Intracellular Trafficking Pathways
The biological activity of LHRH antagonists is also influenced by the internalization and subsequent intracellular trafficking of the LHRH receptor.
Endocytosis Mechanisms of LHRH Agonists and Antagonists
LHRH antagonists, upon binding to their receptors on the cell surface, induce receptor-mediated endocytosis. nih.gov This process involves the initial uniform distribution of receptors on the plasma membrane, followed by the formation of clusters of hormone-receptor complexes. These clusters are then internalized into endocytic vesicles. nih.gov This internalization is a temperature-dependent process and can be blocked by the addition of native LHRH, confirming the specificity of the binding sites. nih.gov Quantitative studies have revealed that both LHRH agonists and antagonists are internalized to a similar degree, suggesting that receptor internalization is a fundamental aspect of LHRH receptor regulation. nih.gov
The primary mechanism for the internalization of many receptors, including those for LHRH, is clathrin-mediated endocytosis. nih.gov This pathway is responsible for the uptake of macromolecules and plasma membrane components into the cell. nih.gov However, other clathrin-independent pathways also exist, such as those involving caveolae. nih.gov
Differential Intracellular Routing and Lysosomal Degradation
Following internalization, the fate of the receptor-ligand complex can vary. The endosomes containing these complexes can be routed through different intracellular pathways. A significant pathway for internalized peptide-receptor complexes is trafficking to lysosomes for degradation. conicet.gov.ard-nb.info This process is crucial for down-regulating receptor signaling and clearing the ligand from the cell surface.
In the context of drug delivery, LHRH analogs are used to target cytotoxic agents to cancer cells. After receptor-mediated endocytosis, the conjugate is often trafficked to lysosomes. The acidic environment and hydrolytic enzymes within the lysosomes can then cleave the linker between the LHRH analog and the cytotoxic drug, releasing the active agent inside the cell. d-nb.info Some drug delivery systems are designed with linkers that are specifically cleaved by lysosomal enzymes like cathepsin B. d-nb.info The efficiency of this intracellular release is a key determinant of the therapeutic efficacy of such targeted therapies.
Regulation of LHRH Secretion by Metabolites
One area of investigation has been the role of arachidonic acid metabolites. Studies have shown that certain epoxygenated metabolites of arachidonic acid can stimulate the secretion of luteinizing hormone (LH), a process normally induced by LHRH. pnas.org For example, 5,6-epoxyicosatrienoic acid was found to be a potent stimulator of LH release. pnas.org Conversely, inhibitors of arachidonic acid metabolism, such as icosatetraynoic acid, can block LHRH-induced LH secretion. pnas.org This suggests that the signaling cascade leading to LH release is closely linked to the production of these lipid metabolites. pnas.org
Furthermore, a direct metabolite of LHRH, the pentapeptide LHRH-(1-5), has been shown to regulate LHRH gene expression. nih.govoup.com In contrast to LHRH which can suppress its own gene expression, LHRH-(1-5) stimulates LHRH mRNA levels at a post-transcriptional level. nih.govoup.com This effect appears to be mediated by the calcium/calmodulin-dependent protein kinase pathway. nih.gov This finding suggests that the metabolic breakdown of LHRH is not merely a process of degradation but can also generate functionally active fragments that participate in the feedback regulation of the reproductive neuroendocrine system. nih.govoup.com
Additionally, steroid metabolites can also play a role in regulating the response to LHRH at the pituitary level. For instance, 5α-reduced metabolites of testosterone, such as dihydrotestosterone (B1667394) (DHT), can inhibit the LHRH-induced release of both FSH and LH from pituitary cells in culture. jst.go.jp
The table below summarizes the effects of various metabolites on LHRH secretion and action.
| Metabolite | Source/Type | Effect | Reference |
| 5,6-epoxyicosatrienoic acid | Arachidonic Acid Metabolite | Stimulates LH secretion | pnas.org |
| Icosatetraynoic acid | Arachidonic Acid Metabolism Inhibitor | Inhibits LHRH-stimulated LH secretion | pnas.org |
| LHRH-(1-5) | LHRH Metabolite | Stimulates LHRH gene expression | nih.govoup.com |
| Dihydrotestosterone (DHT) | Testosterone Metabolite | Inhibits LHRH-induced FSH and LH release | jst.go.jp |
Preclinical Research Models and Methodologies
In Vitro Assays for Evaluating LHRH Antagonist Activity
In vitro methodologies are fundamental in the initial characterization of LHRH antagonists, providing crucial data on their mechanism of action, potency, and cellular effects.
Cultured Pituitary Cell Systems for Gonadotropin Release Studies
Cultured pituitary cells are a cornerstone for assessing the direct effects of LHRH analogues on gonadotropin secretion. In these systems, dispersed pituitary cells, typically from rats, are maintained in culture and stimulated with LHRH or its agonists. The ability of an antagonist like LHRH, phe(2)-pro(3)-phe(6)- to inhibit this stimulated release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) is a primary measure of its antagonistic activity.
Studies have demonstrated that the antagonist [D-Phe2, Pro3, D-Phe6]GnRH does not alter the binding capacity of GnRH receptors on its own but effectively blocks the increase in receptor sites induced by GnRH. This highlights its role in preventing the homologous regulation of GnRH receptors. Furthermore, superfused rat pituitary cell systems have been employed to analyze the dynamics of antagonistic activity, where the antagonist is perfused through the cells prior to and during exposure to LHRH. The inhibitory effect of the antagonist on LHRH-induced LH release is then quantified.
The potency of LHRH antagonists can be compared in these systems. For instance, the antagonistic activity of various analogues has been ranked based on their ability to cancel LHRH-induced responses in perfused rat pituitary cell systems.
Table 1: Effect of LHRH Antagonist on GnRH-Induced Receptor Regulation in Cultured Rat Pituitary Cells
| Treatment | GnRH Binding Capacity |
|---|---|
| Control | Baseline |
| GnRH | Increased |
| [D-Phe2, Pro3, D-Phe6]GnRH | Unaltered |
| GnRH + [D-Phe2, Pro3, D-Phe6]GnRH | Blocked Increase |
Data derived from studies on homologous regulation of GnRH receptors.
Tumor Cell Line Assays for Antiproliferative Effects
A significant area of research for LHRH analogues is their potential direct antiproliferative effects on hormone-dependent cancers. Various human cancer cell lines that express LHRH receptors are utilized for these investigations.
The antiproliferative effects of LHRH agonists and antagonists have been observed in several cancer cell lines, suggesting a direct action on the tumor cells that is independent of the pituitary-gonadal axis. For example, both agonistic and antagonistic LHRH analogues have been shown to inhibit the proliferation of human endometrial and ovarian cancer cell lines. This effect is believed to be mediated through specific LHRH receptors present on the tumor cells.
Studies have used cell lines such as the human prostate cancer cell line LNCaP, ovarian cancer cell lines (EFO-21, EFO-27), and endometrial cancer cell lines (HEC-1A, Ishikawa) to demonstrate the growth-inhibitory effects of LHRH analogues. The antiproliferative action is often dose-dependent. Furthermore, the receptor-mediated nature of this effect can be confirmed by competitive blockade with other LHRH analogues. For instance, the antiproliferative effect of a cytotoxic LHRH agonist was reduced by the presence of [D-Trp6]LHRH, indicating competition for the same receptor.
Table 2: Antiproliferative Activity of LHRH Analogues in Human Cancer Cell Lines
| Cell Line | Cancer Type | LHRH Analogue Type | Observed Effect |
|---|---|---|---|
| LNCaP | Prostate | Agonist | Inhibition of cell proliferation |
| EFO-21 | Ovarian | Agonist & Antagonist | Inhibition of cell proliferation |
| HEC-1A | Endometrial | Agonist & Antagonist | Inhibition of cell proliferation |
| Ishikawa | Endometrial | Agonist & Antagonist | Inhibition of cell proliferation |
Data compiled from studies on the antiproliferative effects of LHRH analogues.
Receptor Binding Assays and Ligand Displacement Studies
Receptor binding assays are crucial for determining the affinity of LHRH, phe(2)-pro(3)-phe(6)- for the LHRH receptor. These assays typically involve the use of a radiolabeled LHRH agonist or antagonist and measuring its displacement by the unlabeled test compound.
The binding affinity of various peptide GnRH ligands, including antagonists, has been determined on human and other mammalian GnRH receptors. These studies have shown that peptide analogues can bind with high affinity to the receptor. Ligand displacement studies, where the test compound competes with a known radiolabeled ligand, are used to calculate the inhibitory constant (Ki) or the half-maximal inhibitory concentration (IC50), which are measures of binding affinity.
For example, the binding of a radiolabeled LHRH agonist to human breast cancer cell membranes can be inhibited by cytotoxic LHRH analogues, and the affinity of these analogues can be quantified. Similarly, the presence of specific, high-affinity binding sites for LHRH analogues has been demonstrated on human ovarian cancer cells. The displacement of a radiolabeled agonist by an antagonist like SB-75 confirms that both bind to the same receptor.
Metabolic Stability Assessments in Biological Homogenates and Plasma
The therapeutic efficacy of peptide-based drugs like LHRH, phe(2)-pro(3)-phe(6)- is heavily dependent on their stability in biological fluids. Metabolic stability is assessed by incubating the compound with various biological matrices and monitoring its degradation over time.
In vitro metabolic stability of LHRH analogues has been evaluated in human plasma, as well as in rat liver and kidney homogenates. The native LHRH peptide is known to have a very short half-life in human plasma due to rapid enzymatic degradation. Modifications to the peptide structure, such as glycosylation or the inclusion of D-amino acids, have been shown to significantly improve metabolic stability.
The half-lives of LHRH decapeptides have been determined in pancreatin (B1164899) and in rat liver, kidney, and lung homogenates. For instance, certain LHRH antagonists have demonstrated significantly longer half-lives in liver homogenates compared to the native peptide. Analysis of the metabolites formed during incubation can identify the primary cleavage sites of the peptide, providing insights into its degradation pathways.
In Vivo Animal Models for Investigating LHRH Analogue Effects
In vivo animal models are indispensable for evaluating the systemic effects of LHRH analogues, including their impact on hormone levels and reproductive processes.
Rodent Models (e.g., Rats) for Antiovulatory Activity and Hormone Secretion Studies
Rodent models, particularly rats, are widely used to assess the in vivo potency of LHRH antagonists. A key endpoint in these studies is the inhibition of ovulation, referred to as antiovulatory activity (AOA).
The LHRH antagonist [D-Phe2, Pro3, D-Phe6]-LHRH has been shown to modify periovulatory endocrine events in primates, demonstrating its antagonistic activity in a non-human primate model. In rats, the antiovulatory activity of LHRH antagonists is a standard measure of their in vivo efficacy. The dose required to inhibit ovulation can vary depending on the specific analogue and the timing of administration.
Studies in rhesus monkeys have shown that [D-Phe2, Pro3, D-Phe6]-LHRH can lead to a cessation of LH and FSH surges, prolonged gonadotropin surges, and suppression of estradiol (B170435) concentrations. In rats, LHRH antagonists have been shown to inhibit ovulation, and this effect can be dose-dependent. These animal models are crucial for understanding the potential contraceptive applications and the broader endocrine effects of these compounds.
Investigation of Gonadotropin Surges in Primate Models (e.g., Rhesus Monkeys)
Preclinical evaluation of the luteinizing hormone-releasing hormone (LHRH) antagonist, LHRH, phe(2)-pro(3)-phe(6)-, has been conducted in primate models to ascertain its effects on gonadotropin secretion, particularly the preovulatory surge. Studies in rhesus monkeys have been instrumental in characterizing the antagonistic properties of this compound.
Research involving the administration of [D-Phe2, Pro3, D-Phe6]-LHRH to rhesus monkeys during the periovulatory phase of the menstrual cycle has demonstrated a range of effects on the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). oup.comnih.gov The antagonistic activity of the peptide was variably observed across the treated subjects. oup.com
The primary findings from these investigations indicate that [D-Phe2, Pro3, D-Phe6]-LHRH can modify the endocrine events leading up to ovulation. oup.com However, the potency of the antagonist at the dosages used was not always sufficient to completely and uniformly block the gonadotropin surges or prevent luteinization. oup.com
The observed effects in rhesus monkeys are summarized in the table below.
Evaluation of Hormone Release and Pituitary Response in Large Animal Models (e.g., Minipigs)
As of the current literature review, specific studies investigating the effects of the chemical compound LHRH, phe(2)-pro(3)-phe(6)- on hormone release and pituitary response in large animal models, such as minipigs, have not been identified. Preclinical research in this area has utilized other analogs of LHRH.
Analysis of Tumor Growth Inhibition in Xenograft or Syngeneic Animal Models
Based on a review of available scientific literature, there is no direct evidence from studies utilizing xenograft or syngeneic animal models that specifically evaluates the tumor growth inhibition potential of the compound LHRH, phe(2)-pro(3)-phe(6)-. Research into the effects of LHRH analogs on tumor growth in such models has predominantly focused on other, different antagonist and agonist compounds.
Analytical Techniques for Lhrh Analogue Research
Chromatographic Methods (e.g., HPLC) for Purification and Purity Assessment
High-Performance Liquid Chromatography (HPLC), particularly in its reversed-phase (RP-HPLC) configuration, is the cornerstone for the purification and purity analysis of synthetic LHRH analogues like LHRH, phe(2)-pro(3)-phe(6)-. Following solid-phase peptide synthesis, the crude peptide product is a heterogeneous mixture containing the desired peptide along with truncated sequences, deletion sequences, and incompletely deprotected products.
RP-HPLC separates these components based on their hydrophobicity. The crude peptide mixture is dissolved and injected into the chromatograph, where it binds to a stationary phase, typically a C18 or C4 silica-based column. scirp.org A mobile phase, usually a gradient of increasing organic solvent (like acetonitrile) in an aqueous solvent (like water with 0.1% trifluoroacetic acid, TFA), is then pumped through the column. scirp.orgpnas.orggoogle.com Peptides with greater hydrophobicity are retained longer on the column and elute at higher concentrations of the organic solvent.
Fractions are collected as they elute and are analyzed for purity. googleapis.com Those fractions containing the target compound with a purity exceeding a set threshold (e.g., >95%) are pooled and lyophilized to obtain the final purified peptide as a powder. googleapis.com The purity of the final product is then re-confirmed by analytical HPLC, which uses the same principles but on a smaller scale to produce a chromatogram indicating the percentage of the main peak. pnas.org
Table 1: Typical HPLC System Parameters for LHRH Analogue Purification & Analysis
| Parameter | Preparative RP-HPLC | Analytical RP-HPLC |
|---|---|---|
| System | Beckman Prep-350 or similar google.comnih.gov | Beckman System Gold or similar pnas.org |
| Column | Reversed-phase C18 or C8 (e.g., Vydac, Dynamax) scirp.orggoogle.com | Reversed-phase C18 or C4 (e.g., Vydac, Dynamax) scirp.orgpnas.org |
| Particle Size | ~10-15 µm pnas.orggoogle.com | ~5 µm scirp.org |
| Mobile Phase A | 0.1% TFA in Water scirp.orggoogle.com | 0.1% TFA in Water scirp.org |
| Mobile Phase B | 0.1% TFA in 70-90% Acetonitrile/Water scirp.orgpnas.org | 0.1% TFA in 70-90% Acetonitrile/Water scirp.org |
| Flow Rate | ~20 mL/min scirp.org | ~1 mL/min scirp.org |
| Detection | UV at 214 nm or 280 nm scirp.org | Diode Array Detector (DAD) or UV at 214 nm scirp.orgpnas.org |
Spectroscopic and Spectrometric Characterization (e.g., Mass Spectrometry, NMR for Conformational Studies)
Once purified, the identity and structure of LHRH, phe(2)-pro(3)-phe(6)- must be unequivocally confirmed. Mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary tools for this characterization.
Mass Spectrometry (MS) is used to determine the molecular weight of the peptide, providing strong evidence of its identity. Electrospray ionization mass spectrometry (ESI-MS) is commonly employed, which can precisely measure the mass-to-charge ratio (m/z) of the protonated peptide molecules. scirp.orgnih.gov This experimental value is then compared to the calculated theoretical molecular weight based on the peptide's amino acid sequence. nih.gov For LHRH, phe(2)-pro(3)-phe(6)-, the expected molecular weight is approximately 1193.37 Da. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the three-dimensional structure, or conformation, of the peptide in solution. ias.ac.in While X-ray crystallography reveals the solid-state structure, NMR is crucial for understanding the dynamic conformations a peptide may adopt in a physiological-like environment. ias.ac.in Techniques such as 1H and 13C NMR, including two-dimensional methods (e.g., COSY, NOESY), can be used to assign resonances to specific atoms within the peptide. cdnsciencepub.comresearchgate.net The analysis of nuclear Overhauser effects (NOEs), which arise between protons that are close in space, allows for the calculation of inter-proton distances, helping to define the peptide's folded structure. ias.ac.in For LHRH analogues, NMR studies have been instrumental in identifying key structural features like β-turns, which are often critical for receptor binding and biological activity. researchgate.net
Table 2: Physicochemical Properties of LHRH, phe(2)-pro(3)-phe(6)-
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C59H80N14O13 | nih.gov |
| Molecular Weight | 1193.37 g/mol | nih.govpeptide.com |
| Sequence | pGlu-D-Phe-Pro-Ser-Tyr-D-Phe-Leu-Arg-Pro-Gly-NH2 | nih.gov |
| CAS Number | 67019-15-2 | peptide.com |
Bioanalytical Methods for Quantification in Biological Samples
To study the pharmacokinetics of an LHRH analogue, sensitive and specific bioanalytical methods are required to measure its concentration in complex biological matrices like plasma or serum. who.int The combination of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose. researchgate.net
The method involves several key steps. First, the LHRH analogue is extracted from the plasma sample, often using solid-phase extraction (SPE) to remove interfering substances. researchgate.net The extracted sample is then injected into an HPLC system for separation, followed by detection using a tandem mass spectrometer. researchgate.net This detector offers exceptional selectivity and sensitivity, allowing for the quantification of the peptide at very low concentrations (e.g., nanogram or picogram per milliliter range). researchgate.net
Method validation is a critical part of this process, ensuring the data is reliable. who.int Validation assesses parameters such as accuracy, precision, selectivity, linearity of the calibration curve, and the lower limit of quantification (LLOQ). who.intresearchgate.net Such validated methods have been successfully developed for other LHRH analogues and are essential for determining how the drug is absorbed, distributed, and eliminated by the body. researchgate.netnih.gov
Table 3: Key Parameters for Bioanalytical Method Validation (Based on LHRH Analogue Goserelin)
| Validation Parameter | Description | Typical Finding |
|---|---|---|
| Technique | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Rapid and sensitive method researchgate.net |
| Sample Preparation | Solid-Phase Extraction (SPE) | Effective for cleaning up plasma samples researchgate.net |
| Linearity Range | The concentration range over which the method is accurate and precise. | 0.1-20 ng/mL researchgate.net |
| Lower Limit of Quantification (LLOQ) | The lowest concentration that can be reliably measured. | 0.1 ng/mL researchgate.net |
| Accuracy & Precision | Closeness of measured values to the true value and to each other. | Good accuracy and precision demonstrated at multiple concentrations researchgate.net |
Molecular Biology Techniques for Receptor Expression and Gene Regulation Studies (e.g., RT-PCR, Western Blotting)
Understanding the therapeutic potential of LHRH, phe(2)-pro(3)-phe(6)- requires confirming the presence of its molecular target, the LHRH receptor, in target tissues. Molecular biology techniques are central to this investigation.
Reverse Transcription-Polymerase Chain Reaction (RT-PCR) is used to detect and quantify the messenger RNA (mRNA) that codes for the LHRH receptor. aacrjournals.orgnih.gov Total RNA is extracted from tissue or cell samples and is reverse-transcribed into complementary DNA (cDNA). bohrium.com This cDNA then serves as a template for PCR amplification using primers specific to the LHRH receptor gene. bohrium.com The presence of a PCR product of the expected size indicates that the gene is being expressed. oncotarget.com Quantitative real-time RT-PCR (qRT-PCR) can further measure the level of this expression, which can be correlated with factors like tumor grade or treatment response. nih.govaacrjournals.org Studies have used RT-PCR to demonstrate LHRH receptor mRNA expression in a high percentage of various cancers, including prostate, breast, and bladder cancers. aacrjournals.orgbohrium.comspandidos-publications.com
Western Blotting is an antibody-based technique used to detect the actual LHRH receptor protein in a sample. nih.gov Proteins are extracted from cells or tissues, separated by size using gel electrophoresis, and transferred to a membrane. researchgate.net The membrane is then incubated with a primary antibody that specifically binds to the LHRH receptor. spandidos-publications.com A secondary antibody, which is linked to a detection system, then binds to the primary antibody, generating a signal (e.g., a band on a film or digital image) at a position corresponding to the molecular weight of the LHRH receptor protein (approximately 64-68 kDa). spandidos-publications.comnih.gov Western blotting provides crucial evidence that the functional protein is present, complementing the mRNA data from RT-PCR. dovepress.com
Table 4: LHRH Receptor Expression in Human Cancers Detected by Molecular Biology Techniques
| Cancer Type | Technique | Key Finding |
|---|---|---|
| Prostate Cancer (Hormone-Refractory) | RT-PCR | 100% of samples expressed LHRH receptor mRNA. aacrjournals.org |
| Prostate Cancer | qRT-PCR | 88.6% of cancer patients showed positive LHRH receptor mRNA expression. nih.gov |
| Uveal Melanoma | RT-PCR | 46% of tissue specimens expressed mRNA for type I LHRH receptor. oncotarget.com |
| Bladder Cancer (TCC) | RT-PCR & Western Blot | 83% of specimens expressed LHRH receptor mRNA; protein confirmed in cell lines. bohrium.comnih.gov |
| Triple-Negative Breast Cancer (TNBC) | RT-PCR & Western Blot | All 16 tested specimens expressed mRNA for the LHRH receptor; protein detected in all 6 tested samples. spandidos-publications.com |
Advanced Imaging Techniques (e.g., Electron Microscopy for Receptor Localization)
To visualize where LHRH receptors are located on and within a cell, advanced imaging techniques are employed. Electron microscopy (EM), in particular, offers the high resolution needed to pinpoint receptor locations on the cell surface.
In a classic approach, an LHRH analogue is conjugated to an electron-dense marker, such as a ferritin particle. nih.govsemanticscholar.org These conjugates, which retain their ability to bind to the receptor, are incubated with target cells (e.g., pituitary gonadotrophs). nih.gov When examined under an electron microscope, the ferritin particles appear as dark dots, revealing the topographical distribution of the LHRH receptors on the plasma membrane. nih.gov
These studies have shown that LHRH receptors are initially distributed evenly over the cell surface of gonadotrophs. nih.govsemanticscholar.org Following binding of the LHRH-ferritin conjugate, the receptor-ligand complexes aggregate into patches and are then internalized by the cell through endocytosis, often in a region near the Golgi complex. nih.govsemanticscholar.org This provides direct visual evidence of the dynamic processes of receptor binding and internalization, which are fundamental to the mechanism of action of both LHRH agonists and antagonists. Another technique, autoradiography, has been used with radiolabelled LHRH analogues to localize binding sites in tissue sections, confirming that Leydig cells in the testis possess LHRH receptors. scispace.com
Future Directions and Translational Research Perspectives
Development of Novel LHRH Antagonists with Enhanced Potency and Selectivity
The quest for more potent and selective LHRH antagonists is a primary focus of ongoing research. The goal is to develop compounds that can achieve a rapid, profound, and reversible suppression of gonadotropins without the initial stimulatory phase seen with agonists. nih.govd-nb.info
Key Research Findings:
Third and Fourth Generation Peptidic Antagonists: Researchers have developed third and fourth-generation peptidic LHRH antagonists with improved properties. d-nb.info For instance, Cetrorelix, a third-generation antagonist, has demonstrated efficacy in inhibiting gonadotropin secretion and has been used in the treatment of hormone-dependent cancers. frontiersin.org
Modifications for Increased Potency: Substitutions of D-amino acids at positions 2, 3, and 6 of the LHRH sequence have been shown to significantly increase antagonistic activity. frontiersin.org Further modifications, such as the addition of specific chemical groups to the N-terminus, have also been explored to enhance potency. frontiersin.org
Overcoming Limitations: A significant challenge with some LHRH antagonists has been histamine-mediated side effects. researchgate.net To address this, novel analogs have been designed with modified chemical structures to reduce histamine-releasing potency while maintaining their testosterone-inhibiting bioactivity. researchgate.net
Interactive Data Table: Examples of LHRH Antagonists
| Compound | Generation | Key Features |
| Cetrorelix | Third | Effective gonadotropin inhibition, used in cancer therapy. frontiersin.org |
| Ganirelix | Third | Used in in-vitro fertilization. d-nb.info |
| Abarelix | Third | Efficiently decreases both LH and FSH secretion. d-nb.info |
| Degarelix | Fourth | Potent and long-acting. d-nb.info |
Elucidation of Remaining Unknowns in LHRH Receptor Signaling Pathways
A deeper understanding of the intricate signaling pathways activated by the LHRH receptor (LHRH-R) is crucial for developing more targeted therapies. While it is known that the LHRH-R is a G-protein-coupled receptor, many aspects of its downstream signaling remain to be fully elucidated. aacrjournals.orgspandidos-publications.com
Key Research Findings:
Multiple G-Protein Coupling: The LHRH-R can couple to multiple G proteins, including Gαs, Gαi, and Gαq, allowing it to activate a variety of downstream signaling cascades. aacrjournals.orgnih.gov The precise mechanisms governing this differential coupling are still under investigation. aacrjournals.org
Cross-Talk with Other Pathways: There is evidence of "cross-talk" between LHRH-R signaling and other important cellular pathways, such as the epidermal growth factor receptor (EGFR) signaling pathway. aacrjournals.orgaacrjournals.org LHRH agonists have been shown to attenuate EGFR-mediated tumor growth. aacrjournals.org
Role in Cancer Cells: In cancer cells, LHRH antagonists can induce a time- and dose-dependent inhibition of proliferation, suggesting they may act similarly to agonists in this context. d-nb.info The binding of both agonists and antagonists to LHRH-Rs on castration-resistant prostate cancer (CRPC) cells can lead to anti-tumor effects through the Gαi-cAMP signaling pathway. nih.gov
Exploration of Non-Peptide LHRH Antagonists and Mimetics
A major thrust in LHRH research is the development of non-peptide antagonists and mimetics. nih.govacs.org These small-molecule compounds offer the significant advantage of oral bioavailability, which would improve patient convenience and potentially reduce treatment costs. oup.com
Key Research Findings:
Oral Bioavailability: Several classes of non-peptide LHRH antagonists have been discovered, including thieno[2,3-b]pyridine-4-one and uracil (B121893) derivatives. nih.gov Compounds like Elagolix have demonstrated oral activity and have been investigated in clinical trials. researchgate.net
Improved Pharmacokinetics: Research has led to the identification of non-peptide antagonists with improved pharmacokinetic profiles, including better bioavailability and sustained suppression of luteinizing hormone (LH). nih.gov For example, compound 4, a thieno[2,3-b]pyridine-4-one derivative, showed a prolonged suppressive effect on plasma LH levels at low oral doses in monkeys. nih.gov
High Potency and Selectivity: Optimization studies have yielded highly potent and selective non-peptide antagonists. For instance, TAK-013, a thieno[2,3-d]pyrimidine-2,4-dione derivative, exhibited subnanomolar in vitro activity for the human LHRH receptor. acs.org
Interactive Data Table: Examples of Non-Peptide LHRH Antagonists
| Compound Class | Example Compound | Key Findings |
| Thieno[2,3-b]pyridin-4-one | Compound 4 | Highly potent and orally active with sustained LH suppression. nih.gov |
| Thieno[2,3-d]pyrimidine-2,4-dione | TAK-013 | Subnanomolar in vitro activity for the human LHRH receptor. acs.org |
| Uracil Derivatives | Compound 35 | Improved bioavailability and LH suppression compared to Elagolix in animal models. nih.gov |
Advanced Preclinical Models for Deeper Mechanistic Understanding
To gain a more profound understanding of the mechanisms of action of LHRH analogs, the development and utilization of advanced preclinical models are essential. These models can provide more accurate predictions of clinical outcomes and facilitate the translation of basic research findings into therapeutic applications.
Key Research Directions:
Human Xenograft Models: The use of human tumor xenografts in immunocompromised mice remains a cornerstone of preclinical cancer research, allowing for the in-vivo evaluation of LHRH analogs. researchgate.net
Patient-Derived Xenografts (PDXs): PDX models, where tumor tissue from a patient is directly implanted into mice, are becoming increasingly important as they better recapitulate the heterogeneity and biology of human cancers.
Organoid Technologies: The development of three-dimensional organoid cultures from patient tumors offers a powerful in-vitro platform to study the effects of LHRH analogs in a more physiologically relevant context. researchgate.net
Genetically Engineered Mouse Models (GEMMs): GEMMs that are engineered to develop specific types of cancer can provide valuable insights into the role of the LHRH system in tumor initiation and progression.
Integration of Omics Technologies in LHRH Research (e.g., Proteomics, Metabolomics in signaling)
The application of "omics" technologies, such as proteomics and metabolomics, is set to revolutionize LHRH research by providing a comprehensive, system-wide view of the molecular changes induced by LHRH analogs. humanspecificresearch.orgnih.govscielo.org.mx
Key Applications:
Proteomics: The large-scale study of proteins can identify novel protein targets and signaling pathways affected by LHRH analogs. humanspecificresearch.org This can help in understanding the mechanisms of action and resistance.
Metabolomics: The comprehensive analysis of metabolites can reveal metabolic reprogramming induced by LHRH analogs in cancer cells and other tissues. humanspecificresearch.org This can lead to the identification of new biomarkers of treatment response.
Genomics and Transcriptomics: These technologies can be used to identify genetic variations and gene expression signatures that predict patient response to LHRH-based therapies, paving the way for personalized medicine. humanspecificresearch.orgscielo.org.mx
Integrated Omics: Combining data from multiple omics platforms will provide a more holistic understanding of the complex biological effects of LHRH analogs and facilitate the discovery of novel therapeutic strategies. humanspecificresearch.org
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
